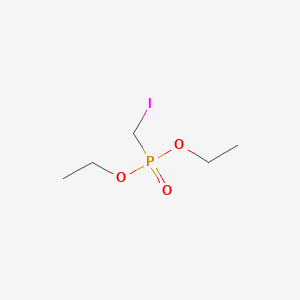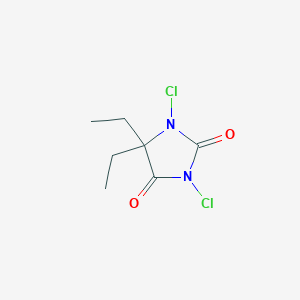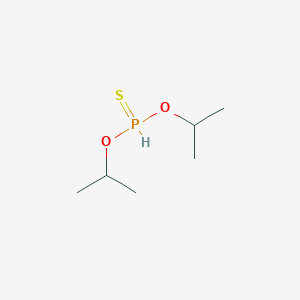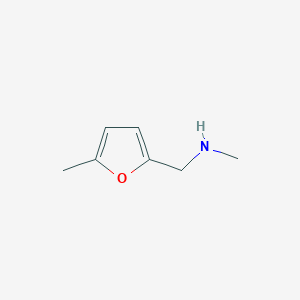
2-Bromo-3,5-dicloropiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,5-dichloropyridine is a useful research compound. Its molecular formula is C5H2BrCl2N and its molecular weight is 226.88 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-3,5-dichloropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-3,5-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,5-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
2-Bromo-3,5-dicloropiridina: es un intermedio versátil en la química farmacéutica. Se utiliza para sintetizar diversas moléculas bioactivas, particularmente en el desarrollo de nuevos medicamentos . Su estructura halogenada la convierte en un valioso precursor para la construcción de compuestos orgánicos complejos, incluyendo agentes antivirales, antibacterianos y anticancerígenos.
Ciencia de Materiales
En la ciencia de materiales, This compound sirve como un bloque de construcción para crear materiales avanzados. Su incorporación en polímeros puede conducir a materiales con propiedades eléctricas únicas, potencialmente útiles en semiconductores o como parte de células fotovoltaicas novedosas .
Síntesis Química
Este compuesto juega un papel crítico en la síntesis química como reactivo o catalizador. Está involucrado en diversas reacciones químicas, incluyendo reacciones de acoplamiento que forman enlaces carbono-carbono o carbono-nitrógeno, esenciales para crear moléculas orgánicas complejas .
Investigación Agrícola
This compound: se utiliza en la síntesis de agroquímicos. Puede conducir al desarrollo de nuevos pesticidas y herbicidas, contribuyendo a estrategias mejoradas de protección de cultivos .
Biotecnología
En aplicaciones biotecnológicas, este compuesto se utiliza en la síntesis de pequeñas moléculas que pueden modular las vías biológicas. Es particularmente útil en el estudio de interacciones proteicas y actividades enzimáticas, lo que puede conducir al desarrollo de nuevas herramientas y terapias biotecnológicas .
Aplicaciones Ambientales
La investigación sobre las aplicaciones ambientales de This compound incluye su uso en el desarrollo de sensores e indicadores para el monitoreo ambiental. Su reactividad con diversas sustancias la hace adecuada para detectar contaminantes y toxinas en el medio ambiente .
Safety and Hazards
“2-Bromo-3,5-dichloropyridine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known to be used in the suzuki–miyaura coupling reaction , which suggests that its targets could be organoboron reagents involved in this process.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 2-Bromo-3,5-dichloropyridine likely interacts with its targets through a process of oxidative addition and transmetalation . The bromine atom in the compound is replaced by an organoboron reagent, facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-3,5-dichloropyridine . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, contributing to the synthesis of a variety of complex organic compounds .
Pharmacokinetics
Its molecular weight (22689 g/mol) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-Bromo-3,5-dichloropyridine’s action are largely dependent on the specific context of its use. In the Suzuki–Miyaura coupling reaction, its use results in the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of 2-Bromo-3,5-dichloropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of conditions.
Propiedades
IUPAC Name |
2-bromo-3,5-dichloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKPJWDIDCGQRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355733 |
Source


|
| Record name | 2-Bromo-3,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14482-51-0 |
Source


|
| Record name | 2-Bromo-3,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,5-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)





![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)





